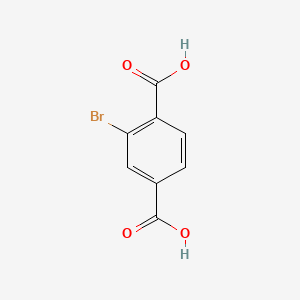

2-Bromoterephthalic acid

説明

Nomenclature and Chemical Identifiers

The systematic identification of 2-bromoterephthalic acid is established through a set of standardized names and numbers, ensuring its unambiguous recognition in chemical literature and databases.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound nih.govalfa-chemistry.comnih.govfishersci.nl |

| Synonyms | 2-Bromo-1,4-benzenedicarboxylic acid alfa-chemistry.comsigmaaldrich.com, 2-bromobenzene-1,4-dicarboxylic acid sigmaaldrich.com, bromoterephthalic acid alfa-chemistry.com, NSC 3985 alfa-chemistry.com, Terephthalic acid, bromo- alfa-chemistry.com |

| CAS Registry Number | 586-35-6 nih.govalfa-chemistry.comsigmaaldrich.comcymitquimica.comchemicalbook.com |

| EC Number | 209-572-8 alfa-chemistry.comsigmaaldrich.com |

| PubChem CID | 68513 nih.govalfa-chemistry.comcymitquimica.com |

| InChI Key | QPBGNSFASPVGTP-UHFFFAOYSA-N nih.govalfa-chemistry.comsigmaaldrich.com |

IUPAC Name

The official name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound . nih.govnih.gov

Synonyms

This compound is also known by several other names in scientific and commercial contexts. alfa-chemistry.com These include:

2-Bromo-1,4-benzenedicarboxylic acid sigmaaldrich.com

2-bromobenzene-1,4-dicarboxylic acid sigmaaldrich.com

Bromoterephthalic acid alfa-chemistry.com

NSC 3985 alfa-chemistry.com

Terephthalic acid, bromo- alfa-chemistry.com

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the unique identifier 586-35-6 to this compound. nih.govsigmaaldrich.comcymitquimica.comchemicalbook.com This number is widely used in scientific literature and by chemical suppliers to definitively identify the substance. alfa-chemistry.com

EC Number

The European Community (EC) number for this chemical is 209-572-8 . alfa-chemistry.comsigmaaldrich.com This identifier is used for regulatory purposes within the European Union.

PubChem CID

In the PubChem database, a comprehensive resource of chemical information, this compound is listed with the Compound ID (CID) of 68513 . nih.govalfa-chemistry.comcymitquimica.com

InChI Key

The IUPAC International Chemical Identifier Key (InChI Key) for this compound is QPBGNSFASPVGTP-UHFFFAOYSA-N . nih.govalfa-chemistry.comsigmaaldrich.com This is a hashed version of the full InChI, providing a concise and unique digital signature for the molecule.

SMILES

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES for this compound is C1=CC(=C(C=C1C(=O)O)Br)C(=O)O. nih.govguidechem.comalfa-chemistry.comenovationchem.com

Significance in Modern Chemistry

This compound holds considerable importance in contemporary chemistry due to its versatile applications. guidechem.com It serves as a crucial component in the synthesis of a wide array of chemical products, including pharmaceuticals, dyes, and agrochemicals. lookchem.com

Role as an Important Intermediate in Organic Synthesis

This compound is a key intermediate in organic synthesis. lookchem.com Its unique structure, featuring both carboxylic acid groups and a reactive bromine atom, allows it to participate in a variety of chemical transformations. This makes it an essential precursor for producing more complex molecules. sigmaaldrich.com For instance, it is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.coma2bchem.com The bromine atom can be selectively replaced, making it a versatile intermediate for numerous synthetic applications.

Building Block for Complex Molecules

The structure of this compound makes it an ideal building block for the construction of complex molecules. guidechem.com The presence of the bromine substituent enables selective modifications through reactions like nucleophilic substitution, which is crucial for altering aromatic systems and introducing new functional groups. a2bchem.com This property is particularly valuable in medicinal chemistry and materials science for developing novel compounds. a2bchem.com

One of the most significant applications of this compound as a building block is in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials with a wide range of applications, including gas storage and catalysis. The bromine atom in this compound can influence the properties of the resulting MOF, such as enhancing its stability. For example, it has been used to synthesize isoreticular metal-organic frameworks (IRMOFs) and other MOFs like the UiO-66 series. rsc.orgtechniumscience.com

The compound is also a precursor for creating other important building blocks. For example, it can be converted to 2-boronoterephthalic acid, which is then used in Suzuki-Miyaura coupling reactions to form biaryl compounds, essential components in polymers and pharmaceuticals.

Catalytic Agent in Chemical Reactions

While this compound itself is primarily a building block, it is a precursor for synthesizing materials with catalytic activity. guidechem.com Derivatives of this compound are used to create catalysts for various chemical reactions. lookchem.com

A significant application is in the development of functionalized MOFs that act as catalysts. For instance, MOFs synthesized from this compound have been investigated for their catalytic role in the cycloaddition of carbon dioxide with epoxides to produce cyclic carbonates. In one study, a hafnium-based MOF functionalized with a derivative of this compound demonstrated an 81.64% conversion rate in a CO2 cycloaddition reaction. Imidazole (B134444) groups can be grafted onto this compound to create ligands for MOFs that show enhanced catalytic properties for CO2 conversion. researchgate.netresearchgate.net

Furthermore, the conversion of this compound to 2-boronoterephthalic acid allows for its use as a ligand in various catalytic processes. These applications highlight the indirect but crucial role of this compound in catalysis.

Structure

3D Structure

特性

IUPAC Name |

2-bromoterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBGNSFASPVGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207320 | |

| Record name | Bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-35-6 | |

| Record name | Bromoterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoterephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 586-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromoterephthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D55SB5C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 2 Bromoterephthalic Acid

Primary Synthesis Pathways

The preparation of 2-bromoterephthalic acid can be achieved through several synthetic routes. The two principal methods are the direct bromination of terephthalic acid derivatives and the oxidation of 2-bromo-1,4-dimethylbenzene.

The direct bromination of terephthalic acid or its derivatives is a common method for introducing a bromine atom onto the aromatic ring. This electrophilic aromatic substitution reaction requires careful management of reaction conditions to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts.

Precise control over temperature and the molar ratio of reactants is critical for the selective synthesis of this compound. Maintaining the reaction at a controlled temperature, for instance between 40–55°C, helps to minimize thermal degradation and prevent over-bromination. The stoichiometry of the reactants, particularly a 1:1 molar ratio of the terephthalic acid derivative to bromine, is crucial to limit the formation of di- and poly-brominated products.

A study outlined a process for preparing 2,5-dibromoterephthalic acid, which also yields bromoterephthalic acid as a lesser product, by reacting a terephthalic acid compound with bromine in a solution of chlorosulfonic or fluorosulfonic acid containing sulfur trioxide. google.com This reaction is conducted at temperatures ranging from 40°C to 80°C. google.com By adjusting the bromine equivalence closer to a 1:1 ratio and shortening the reaction time, the formation of the mono-brominated product can be favored.

| Parameter | Recommended Condition | Rationale |

| Temperature | 40–55°C | Minimizes thermal degradation and over-bromination |

| Stoichiometry | 1:1 (Terephthalic acid derivative:Bromine) | Limits the formation of di- and poly-brominated byproducts |

The use of specific catalysts is essential to direct the incoming bromine atom to the desired position on the terephthalic acid ring. Iodine is a commonly employed catalyst in these reactions. It functions by polarizing the bromine molecule, which enhances its electrophilicity and directs the substitution to the position para to one of the carboxyl groups. The reaction is often carried out in a solvent system such as chlorosulfonic acid, which acts as both a solvent and a Lewis acid, facilitating the protonation of the aromatic ring and stabilizing the reaction intermediates. A patent for the synthesis of 2,5-dibromoterephthalic acid also highlights the use of an iodine catalyst in either chlorosulfonic or fluorosulfonic acid containing sulfur trioxide. google.com

Over-bromination, leading to the formation of di-, tri-, and even tetrabromoterephthalic acids, is a significant challenge in the synthesis of this compound. google.comscirp.org Careful control of the reaction parameters as described above—temperature, stoichiometry, and reaction time—is paramount to prevent the formation of these byproducts. For instance, while heating terephthalic acid with bromine in concentrated nitric acid can lead to tetrabromoterephthalic acid, milder conditions are necessary for mono-bromination. scirp.org The purification of the final product, often through crystallization from a suitable solvent like alcohol, is a necessary step to remove any unreacted starting materials and byproducts.

An alternative and effective route to this compound involves the oxidation of the methyl groups of 2-bromo-1,4-dimethylbenzene. nih.govscispace.com This method can offer high yields and avoids the regioselectivity issues associated with direct bromination of terephthalic acid.

One documented method for the oxidation of 2-bromo-1,4-dimethylbenzene utilizes oxygen under hydrothermal conditions. This process, conducted at temperatures between 150°C and 180°C, can achieve a yield of approximately 85%. Another approach involves the use of potassium permanganate (B83412) (KMnO₄) to oxidize 2-bromo-1,4-dimethylbenzene to form this compound. nih.govscispace.com This is followed by esterification to yield dimethyl 2-bromoterephthalate. nih.govscispace.com

| Starting Material | Oxidizing Agent | Conditions | Product | Yield |

| 2-bromo-1,4-dimethylbenzene | Oxygen | Hydrothermal, 150–180°C | This compound | ~85% |

| 2-bromo-1,4-dimethylbenzene | Potassium Permanganate (KMnO₄) | - | This compound | - nih.govscispace.com |

Oxidation of 2-bromo-1,4-dimethylbenzene

Yield Optimization

The efficient synthesis of this compound is critical for its application as a starting material. While several synthetic routes exist, a significant challenge lies in optimizing the yield and minimizing the formation of impurities.

Direct bromination of terephthalic acid is a common approach, but it often leads to a mixture of products. For instance, reactions using one equivalent of bromine can result in a crude mixture containing approximately 70% of the desired mono-brominated product, with the remainder being unreacted terephthalic acid (15%) and various dibromo derivatives (15%). google.com This necessitates extensive purification steps, typically recrystallization from solvents like acetic acid or ethanol/water mixtures, to achieve a purity of over 95%.

An alternative, higher-yield method involves the liquid-phase oxidation of 2-bromo-1,4-dimethylbenzene. This process, conducted with oxygen under hydrothermal conditions at temperatures between 150–180°C, can achieve yields of approximately 85%. Controlling the regioselectivity to prevent the formation of isomeric byproducts remains a key challenge in these synthetic strategies, requiring precise control over reaction temperature and catalysts.

Advanced Synthetic Routes for Functionalized Derivatives

The bromine substituent on the this compound ring provides a reactive site for further functionalization, enabling the synthesis of a wide range of derivatives for specialized applications.

The conversion of the carboxylic acid groups of this compound to their corresponding methyl esters is a common initial step for many derivatization pathways. The resulting compound, Dimethyl 2-bromoterephthalate, is a crucial intermediate in polymerization and the synthesis of ligands for MOFs. d-nb.info

A highly effective method for the synthesis of Dimethyl 2-bromoterephthalate involves the esterification of this compound using thionyl chloride and methanol (B129727). ambeed.com In a typical procedure, this compound is suspended in methanol and cooled to 0°C. Thionyl chloride is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight. ambeed.com This process facilitates the conversion of the carboxylic acids to acyl chlorides, which are subsequently esterified by methanol. Following workup and purification, this method consistently produces Dimethyl 2-bromoterephthalate in high yields. ambeed.com

A comparison of common esterification methods highlights the efficiency of these routes.

Table 1: Comparative Analysis of Esterification Methods for Dimethyl 2-bromoterephthalate

| Method | Reagents | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂, Methanol | 0°C to room temp, 16 hr | 93% | ambeed.com |

The bromine atom in this compound can be replaced with a boronic acid group, yielding 2-boronoterephthalic acid. This transformation is typically achieved through a palladium-catalyzed borylation reaction. The process involves reacting this compound with a boron source, such as bis(pinacolato)diboron, in the presence of a suitable palladium catalyst and a base. The resulting 2-boronoterephthalic acid is a versatile intermediate, particularly for use in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important structures in polymer and pharmaceutical synthesis.

The functionalization of this compound can also be achieved by grafting nitrogen-containing heterocyclic groups onto the aromatic ring. A notable example is the synthesis of 2-(imidazole-1-yl)terephthalic acid. researchgate.netbohrium.com This reaction is accomplished by reacting this compound with imidazole (B134444) under basic conditions. The resulting functionalized ligand, 2-(imidazole-1-yl)terephthalic acid, has been successfully used to create defective Hafnium-based Metal-Organic Frameworks (Hf-MOFs). researchgate.netbohrium.comresearchgate.net The incorporation of the imidazole group introduces Lewis base sites into the MOF structure, which can enhance its catalytic properties for applications such as CO₂ conversion. researchgate.net

Synthesis of Dimethyl 2-bromoterephthalate

Purity and Characterization of Synthetic Products

Confirming the identity and purity of this compound and its derivatives is essential. A suite of analytical techniques is employed for comprehensive characterization. The purity of the final product is often determined by high-performance liquid chromatography (HPLC), with assays typically showing purity levels of ≥95-97%. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Key characterization data for this compound are summarized below.

Table 2: Physicochemical and Spectroscopic Data for this compound | Property/Technique | Value/Observation | Source(s) | | :--- | :--- | :--- | | Appearance | White crystalline powder | lookchem.com | | Molecular Formula | C₈H₅BrO₄ | sigmaaldrich.com | | Molecular Weight | 245.03 g/mol | sigmaaldrich.comsigmaaldrich.com | | Melting Point | 295-300°C | lookchem.comvwr.com | | Purity (Assay) | ≥97.0% (HPLC) | sigmaaldrich.com | | Characterization | NMR Spectroscopy | Used to verify bromine substitution and carboxyl group integrity. | | | | Elemental Analysis | Confirms molecular composition. | | | | X-ray Diffraction (XRD) | Validates crystallinity, especially for MOF applications. | |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-Aminoterephthalic acid |

| 2-anilino terephthalic acid |

| 2-boronoterephthalic acid |

| 2-bromo-1,4-dimethylbenzene |

| This compound |

| 2-chloroterephthalic acid |

| 2-hydroxyterephthalic acid |

| 2-nitroterephthalic acid |

| 2-(imidazole-1-yl)terephthalic acid |

| Acetic acid |

| Benzoic acid |

| bis(pinacolato)diboron |

| Bromine |

| Carbon dioxide |

| Chlorosulfonic acid |

| Dimethyl 2-aminoterephthalate |

| Dimethyl 2-bromoterephthalate |

| Dimethyl terephthalate (B1205515) |

| Ethanol |

| Ether |

| Imidazole |

| Iodine |

| Iron |

| Methanol |

| Nitric acid |

| Oxygen |

| Palladium chloride |

| Phosphorus pentachloride (PCl₅) |

| Phosphorus oxychloride (POCl₃) |

| Sodium bicarbonate |

| Sodium hydroxide |

| Sulfuric acid |

| Terephthalic acid |

| Thionyl chloride |

| Toluene |

| Trifluoroacetic acid |

| Water |

Purification via Crystallization from Alcohol

Crystallization from an alcohol-based solvent system is a common and effective method for purifying this compound. This technique leverages the differences in solubility between the desired compound and any impurities present at varying temperatures.

Recrystallization from ethanol/water mixtures has been shown to significantly improve the purity of this compound to greater than 95%. The process generally involves dissolving the crude this compound in a hot alcohol, such as methanol or ethanol. google.com Due to the compound's lower solubility in cold alcohol, it precipitates out of the solution as it cools, leaving the more soluble impurities behind in the solvent. This process can be repeated to achieve higher levels of purity. In some cases, a mixture of alcohol and water is used to optimize the crystallization process. The resulting purified solid is then typically collected by filtration.

Spectroscopic and Analytical Characterization Techniques

A suite of spectroscopic and analytical methods is employed to confirm the identity, purity, and structural integrity of this compound. These techniques provide detailed information about the molecular structure, functional groups, thermal stability, and crystalline nature of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. avantorsciences.comrsc.org

Key spectral features include:

A broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid groups. rsc.org

A strong absorption peak around 1696 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. rsc.org

Absorptions in the fingerprint region (below 1500 cm⁻¹) that are unique to the substitution pattern of the benzene (B151609) ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C=O Stretch (Carboxylic Acid) | ~1696 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy is particularly useful for confirming the position of the bromine substituent on the aromatic ring. chemicalbook.com

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons. rsc.orgchemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine atom and the two carboxylic acid groups. A typical ¹H NMR spectrum of this compound in DMSO-d₆ shows signals around 7.97-8.03 ppm. rsc.org The integration of these signals corresponds to the number of protons in each unique chemical environment, further validating the structure.

| Proton Environment | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| Aromatic Protons | 7.97 - 8.03 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA provides valuable information about the thermal stability and decomposition profile of this compound.

Studies have shown that polymers derived from this compound exhibit better thermal stability compared to those derived from 2-nitroterephthalic acid. researchgate.net TGA is also crucial in the characterization of metal-organic frameworks (MOFs) synthesized using this compound as a linker, as it helps to ensure the removal of solvent molecules without causing the framework to collapse. The thermal stability of these materials is a critical factor in their potential applications.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the crystalline nature of solid materials. For this compound, PXRD is used to validate its crystallinity, which is particularly important when it is used as a building block in the synthesis of coordination polymers and MOFs. umich.edu

The PXRD pattern of a crystalline solid is a unique fingerprint, with diffraction peaks at specific angles (2θ) that are determined by the crystal lattice structure. The PXRD patterns of MOFs synthesized from this compound, such as IRMOF-2-Br, show good agreement with simulated patterns, confirming the formation of the desired crystalline framework. rsc.org This technique is also used to monitor the structural integrity of these materials after modification or use in applications like catalysis. researchgate.net

Atomic Absorption Spectroscopy

While not a primary technique for the characterization of the organic molecule itself, Atomic Absorption Spectroscopy (AAS) is a highly sensitive and accurate method for elemental analysis, particularly for metals. torontech.com In the context of this compound, AAS could be employed to determine the concentration of any residual metal catalysts that may have been used during its synthesis. This ensures the purity of the final product, which is critical for its use in applications such as pharmaceuticals and electronics where even trace amounts of metal impurities can be detrimental. The technique is known for its selectivity and cost-effectiveness in quantitative elemental analysis. torontech.comhathitrust.org

Reactivity and Reaction Mechanisms of 2 Bromoterephthalic Acid

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Activation by Electron-Withdrawing Carboxylic Acid Groups

The benzene (B151609) ring of 2-Bromoterephthalic acid is highly activated for nucleophilic aromatic substitution. This activation is due to the strong electron-withdrawing nature of the two carboxylic acid groups (-COOH). These groups deactivate the ring towards electrophilic attack but make it more susceptible to attack by nucleophiles by lowering the electron density of the ring.

The positions of the substituents are crucial for this activation. In this compound, one carboxylic acid group is ortho to the bromine atom, and the other is in the para position. This specific arrangement is optimal for stabilizing the negatively charged intermediate formed during the SNAr mechanism. When a nucleophile attacks the carbon atom bearing the bromine, the aromaticity of the ring is temporarily broken, and a negative charge develops on the ring. This charge can be delocalized onto the oxygen atoms of both the ortho and para carboxylic acid groups through resonance. This delocalization effectively stabilizes the Meisenheimer complex, lowering the activation energy for its formation, which is the rate-determining step of the reaction.

Representative Conditions and Yields

While the structure of this compound is primed for SNAr reactions, the acidic protons of the carboxylic acid groups can complicate reactions involving basic nucleophiles. For this reason, such substitutions are often carried out on the corresponding ester derivatives, such as dimethyl 2-bromoterephthalate. A common transformation is the replacement of the bromide with an alkoxide, like methoxide, to form an ether linkage.

Below are representative conditions for such a substitution reaction.

| Reactant | Nucleophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Dimethyl 2-bromoterephthalate | Sodium methoxide (MeONa) | Dioxane or DMF | 80-120 °C | Dimethyl 2-methoxyterephthalate | Moderate to High |

| Dimethyl 2-bromoterephthalate | Ammonia (NH₃) | NMP | 150-200 °C, pressure | Dimethyl 2-aminoterephthalate | Moderate |

| Dimethyl 2-bromoterephthalate | Sodium thiophenoxide (PhSNa) | DMF | 100 °C | Dimethyl 2-(phenylthio)terephthalate | High |

This table presents plausible, representative conditions based on general SNAr reactions, as specific yield data for these exact transformations are not widely reported in foundational literature.

Reduction Reactions

The functional groups of this compound can be selectively or fully reduced using various reagents and conditions. The primary sites for reduction are the two carboxylic acid groups and the carbon-bromine bond.

Reduction of Carboxylic Acid Groups

Carboxylic acids are among the more difficult functional groups to reduce. They are resistant to catalytic hydrogenation under standard conditions and are not reduced by mild hydride reagents like sodium borohydride (NaBH₄). The reduction of the carboxylic acid groups in this compound to primary alcohols requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, converting the two -COOH groups into hydroxymethyl (-CH₂OH) groups. masterorganicchemistry.comlibretexts.org Borane (BH₃) complexes can also be used for this purpose.

Reduction of Bromine Atom

The bromine atom on the aromatic ring can be removed and replaced with a hydrogen atom in a process known as hydrodebromination. This reduction is most commonly achieved through catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr byproduct. researchgate.net It is possible to selectively reduce the C-Br bond without affecting the carboxylic acid groups under specific, controlled hydrogenation conditions. researchgate.net Conversely, more forceful conditions can reduce both the bromine atom and the aromatic ring.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide array of functional groups. masterorganicchemistry.compharmaguideline.com When this compound is treated with a sufficient excess of LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF), the primary reaction is the reduction of both carboxylic acid groups to their corresponding primary alcohols. libretexts.org

The product of this reaction is (2-bromobenzene)-1,4-dimethanol .

While LiAlH₄ can reduce some alkyl halides, it is generally not effective for the reduction of the more robust aryl halides under standard conditions. masterorganicchemistry.comreddit.com Therefore, the carbon-bromine bond in this compound typically remains intact during the reduction of the carboxylic acid groups with LiAlH₄, making this a chemoselective reaction. reddit.com Any reduction of the bromine atom is usually considered a minor side reaction.

Esterification and Functionalization Reactions

The two carboxylic acid groups on this compound are the primary sites for functionalization, most commonly through esterification. This reaction converts the acidic and polar carboxyl groups into less polar ester groups, which can modify the solubility and reactivity of the molecule. Esterification is crucial for preparing monomers for polymerization and for creating intermediates for further synthetic transformations.

Acid-catalyzed esterification, also known as the Fischer-Speier esterification, is a classic method for converting carboxylic acids into esters. youtube.com In this equilibrium-controlled process, this compound is reacted with an excess of an alcohol, such as methanol (B129727) (MeOH), in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction produces the corresponding diester, in this case, dimethyl 2-bromoterephthalate, and water.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.commdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate regenerates the acid catalyst and gives the final ester product. To drive the equilibrium towards the product side, the alcohol is often used as the solvent, and water may be removed as it is formed. youtube.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of this compound

| Parameter | Description |

| Substrate | This compound |

| Reagent | Methanol (MeOH) |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Product | Dimethyl 2-bromoterephthalate |

| Byproduct | Water (H₂O) |

| Key Feature | Reversible, equilibrium-driven reaction |

An alternative and often more efficient method for esterification involves the use of thionyl chloride (SOCl₂). This approach can proceed via two primary mechanistic pathways. In the first method, the carboxylic acid is converted into a highly reactive acyl chloride intermediate. This compound reacts with thionyl chloride to form 2-bromoterephthaloyl dichloride. cu.edu.egresearchgate.netlibretexts.org This intermediate is then subsequently treated with an alcohol, like methanol, to yield the diester, dimethyl 2-bromoterephthalate. This two-step process is generally irreversible and proceeds under milder conditions than Fischer esterification. commonorganicchemistry.com

A second common approach involves adding thionyl chloride to the alcohol (e.g., methanol) solvent directly. commonorganicchemistry.comcommonorganicchemistry.com In this case, the thionyl chloride reacts with the excess alcohol to generate anhydrous HCl in situ. reddit.com This HCl then acts as the catalyst for a Fischer-type esterification. This method avoids the isolation of the acyl chloride intermediate and offers a convenient way to conduct an acid-catalyzed esterification under anhydrous conditions.

Suzuki-Miyaura Coupling Reactions

The bromine atom on the aromatic ring of this compound (or its ester derivatives) provides a reactive handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. nih.gov

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or a boronic ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.com When dimethyl 2-bromoterephthalate is used as the substrate, the bromine atom can be replaced with an aryl, heteroaryl, or vinyl group from the corresponding boronic acid. This reaction results in the formation of substituted dimethyl biphenyl-3,4-dicarboxylate derivatives, which are important precursors for complex organic molecules and polymers. The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is central to its success and relies on a palladium complex that cycles between Pd(0) and Pd(II) oxidation states. nih.gov

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (dimethyl 2-bromoterephthalate) to a Pd(0) complex. This step forms an arylpalladium(II) halide intermediate. nih.gov

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide. This forms a diarylpalladium(II) intermediate. This is often the rate-determining step in the cycle. nih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium complex. This forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, crucially, the supporting ligands (e.g., phosphines like SPhos) can significantly influence the reaction's efficiency, scope, and reaction conditions. nih.govacs.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Catalyst Oxidation State | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The aryl bromide adds to the palladium center. |

| Transmetalation | Pd(II) → Pd(II) | The organic group from the boronic acid is transferred to palladium. |

| Reductive Elimination | Pd(II) → Pd(0) | The desired biaryl product is formed, and the catalyst is regenerated. |

Oxidation and Side-Chain Modifications

The term "side-chain" on this compound refers to the two carboxylic acid groups and the bromine atom. While the aromatic ring itself is relatively stable to oxidation due to its aromaticity, the functional groups can be further modified. libretexts.orgopenstax.org

The primary modifications of the carboxylic acid "side-chains" are the esterification reactions discussed previously. However, these groups can undergo other transformations. For instance, treatment with thionyl chloride converts them to acyl chlorides. cu.edu.egresearchgate.net These highly reactive intermediates can then be reacted with amines to form amides or with hydrazines to form hydrazides, further diversifying the molecular structure.

The bromine atom is not a side-chain in the traditional sense but is a key functional group. Its primary "modification" is its replacement via reactions like the Suzuki-Miyaura coupling. While direct oxidation of the bromine itself or the aromatic ring requires harsh conditions and is less common, the functional group transformations of the carboxyl and bromo moieties constitute the principal "side-chain modifications" for this molecule.

Side-Chain Bromination with N-bromosuccinimide (NBS)

While this compound itself does not possess an alkyl side-chain for direct bromination, its derivatives, particularly those with methyl groups, are susceptible to side-chain bromination using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is a crucial method for introducing bromine onto a carbon atom adjacent to an aromatic ring (a benzylic position). masterorganicchemistry.comwikipedia.org The process is a free-radical substitution reaction that is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The primary advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂), which favors the desired radical substitution over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com The mechanism proceeds through several key steps:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with trace amounts of HBr present to generate bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the methyl group on the this compound derivative. This forms a stable, resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr).

Bromine Generation: The HBr produced reacts with NBS to generate a molecule of Br₂.

Final Propagation Step: The benzylic radical formed in the first propagation step reacts with the newly formed Br₂ to yield the brominated side-chain product and another bromine radical, which continues the chain reaction.

For instance, the side-chain bromination of a methyl-substituted derivative like dimethyl 2-methylterephthalate with NBS would produce dimethyl 2-(bromomethyl)terephthalate. udayton.edu This transformation is a key step in functionalizing the side chain for further synthetic modifications.

| Feature | Description | Typical Conditions |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Used as a source of bromine radicals. |

| Reaction Type | Free-Radical Substitution | Targets allylic and benzylic C-H bonds. |

| Initiator | AIBN or Benzoyl Peroxide / UV light | Required to start the radical chain reaction. |

| Solvent | Non-polar, anhydrous solvents like CCl₄ | Prevents competing ionic reactions. |

| Key Intermediate | Resonance-stabilized benzylic radical | Contributes to the selectivity of the reaction. |

Subsequent Sulfonation or Phosphorylation

Following side-chain bromination, the newly introduced bromomethyl group serves as a versatile handle for further functionalization, including the introduction of sulfonate or phosphate moieties.

Sulfonation: A common method to introduce a sulfonate group is through nucleophilic substitution. The bromomethyl derivative, such as dimethyl 2-(bromomethyl)terephthalate, can be treated with an aqueous solution of sodium sulfite (Na₂SO₃). udayton.edu In this reaction, the sulfite anion acts as a nucleophile, displacing the bromide ion to form a sodium sulfonate salt. udayton.edu This process is an effective way to attach a sulfonic acid group to the side chain, rather than directly to the aromatic ring via electrophilic aromatic substitution. Subsequent acidification with a strong acid like HCl can then produce the sulfonic acid. udayton.edu

Phosphorylation: The introduction of a phosphate group typically involves the formation of a phosphate ester. This requires a hydroxyl (-OH) group, which can be generated from the bromomethyl intermediate via a nucleophilic substitution reaction with a hydroxide source. The resulting hydroxymethyl derivative can then be phosphorylated. Chemical phosphorylation often employs phosphorylating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the phosphorus atom, leading to the displacement of a leaving group (like chloride) and the formation of a phosphate ester. In biochemical contexts, this transfer is catalyzed by kinase enzymes using ATP as the phosphate donor. thermofisher.comyoutube.com

| Reaction | Reagent | Functional Group Introduced | General Mechanism |

|---|---|---|---|

| Sulfonation | Sodium Sulfite (Na₂SO₃) | Sulfonic Acid (-SO₃H) | Nucleophilic Substitution (SN2) |

| Phosphorylation | POCl₃ or other phosphorylating agents | Phosphate Ester (-OPO₃H₂) | Nucleophilic Substitution (on Phosphorus) |

Stability and Reaction Considerations

pH Sensitivity (Hydrolysis or Decarboxylation)

The stability of this compound is influenced by pH, primarily concerning the state of its carboxylic acid groups.

Acidity: With a predicted pKa around 2.44, this compound is a relatively strong organic acid. guidechem.com In highly acidic solutions (pH < 2), the carboxylic acid groups will be fully protonated (-COOH). As the pH increases, they will deprotonate to form carboxylate anions (-COO⁻). In neutral or basic solutions, the compound will exist predominantly as the dibasic carboxylate salt.

Hydrolysis: The carbon-bromine bond on the aromatic ring is generally stable and resistant to hydrolysis under normal conditions. Cleavage of this bond would require harsh conditions, such as high temperatures and pressure in the presence of a strong nucleophile, which are not typical in standard aqueous environments.

Decarboxylation: The decarboxylation (loss of CO₂) of aromatic carboxylic acids is not facile and typically requires very high temperatures, often above the melting point. While certain structural features can promote decarboxylation at lower temperatures, this compound is not expected to readily decarboxylate in aqueous solutions at varying pH under ambient conditions. Studies on other carboxylic acids have shown that decarboxylation can be pH-dependent, but for a stable aromatic acid like this, the effect is minimal without significant thermal energy. nih.govreddit.com

| pH Range | Predominant Species | Stability Considerations |

|---|---|---|

| Strongly Acidic (pH < 2) | Fully protonated diacid | Stable; risk of decarboxylation is negligible without heat. |

| Mildly Acidic to Neutral (pH 3-7) | Mixture of mono- and di-anionic carboxylates | High stability; exists as soluble salts. |

| Alkaline (pH > 8) | Fully deprotonated dianion (dicarboxylate) | Stable; hydrolysis of the C-Br bond is unlikely under mild conditions. |

Temperature Effects on Decomposition and Side Reactions

This compound is a white crystalline solid that is stable under normal temperatures and pressures. guidechem.com Its thermal stability is an important consideration for its synthesis, purification, and application in high-temperature processes.

Melting and Decomposition: The melting point of this compound is a key physical property, though specific values can vary slightly depending on purity. Upon heating to high temperatures, typically well above its melting point, the compound will begin to decompose.

Thermal Decomposition Pathways: The most likely thermal decomposition pathway for aromatic carboxylic acids is decarboxylation. At elevated temperatures, one or both of the carboxylic acid groups can be eliminated as carbon dioxide. This process would lead to the formation of bromobenzoic acid and subsequently bromobenzene, along with other potential side products from more complex fragmentation and polymerization reactions. The synthesis of this compound can involve heating up to 180°C, indicating it possesses a reasonable degree of thermal stability. chemicalbook.com

| Temperature Range | State | Expected Behavior |

|---|---|---|

| Ambient Temperature | Solid | Stable with no significant decomposition. guidechem.com |

| Elevated Temperature (e.g., up to 180°C) | Solid/Liquid | Generally stable, as such temperatures are used in its synthesis. chemicalbook.com |

| High Temperature (> Melting Point) | Liquid/Gas | Decomposition likely to occur, primarily via decarboxylation. |

Crystallography and Supramolecular Chemistry of 2 Bromoterephthalic Acid

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. carleton.edursc.org This method relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a periodic lattice. carleton.eduwpmucdn.com The resulting diffraction pattern provides detailed information about the unit cell dimensions, space group symmetry, and the precise coordinates of each atom, which allows for the determination of bond lengths, angles, and intermolecular interactions. carleton.edu

The initial step in crystal structure determination is the collection of diffraction data from a suitable single crystal. This is typically performed using a diffractometer equipped with an X-ray source, such as a molybdenum target (Mo Kα radiation λ = 0.7107 Å), and a sensitive detector like a CCD. carleton.eduresearchgate.net

Once the data is collected as a series of diffraction images, it must be processed. This data reduction involves several critical steps:

Cell Refinement : The precise dimensions of the unit cell are determined from the positions of the reflections. This is often performed using programs like SAINT-Plus. researchgate.net

Data Integration : The intensities of all the measured reflections are calculated by integrating the electron density for each diffraction spot. The SAINTPLUS program is commonly used for this purpose.

Scaling and Absorption Correction : Corrections are applied to account for experimental variations and the absorption of X-rays by the crystal itself. The SADABS (Semi-empirical Absorption Correction) program is frequently employed for this task, ensuring the data's internal consistency. osti.gov

The output of this stage is a file containing a list of unique reflections with their Miller indices (hkl) and corrected intensities, which is essential for structure solution and refinement. carleton.edu

Table 1: Representative Crystal Data Collection and Refinement Parameters

| Parameter | Value |

|---|---|

| Empirical Formula | C8H5BrO4 |

| Formula Weight | 245.03 |

| Temperature | Typically 100 K - 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Data Collection Software | APEX2 researchgate.net |

| Cell Refinement Software | SAINT-Plus researchgate.net |

| Data Reduction Software | SAINT-Plus researchgate.net |

| Absorption Correction | SADABS osti.gov |

After data reduction, the next challenge is to solve the "phase problem." While the intensities of the diffracted X-rays are measured, their phase information is lost. Direct methods are powerful computational techniques used to estimate these phases directly from the diffraction intensities. mit.edu

The SHELXS program, part of the widely used SHELX software suite, is a standard tool for solving crystal structures of small molecules using direct methods. researchgate.netmit.edu It analyzes statistical relationships between reflection intensities to derive a set of initial phases. These phases are then used to calculate an initial electron density map of the crystal structure. From this map, the positions of the heavier atoms (like bromine and oxygen in 2-bromoterephthalic acid) can typically be identified. omu.edu.tr

Once an initial structural model is obtained, it must be refined to best fit the experimental diffraction data. This process is handled by programs such as SHELXL. mit.edunih.gov Refinement is an iterative, least-squares process that adjusts atomic parameters (coordinates, site occupancy, and displacement parameters) to minimize the difference between the observed and calculated structure factors. nih.gov13.235.221

Key aspects of the refinement process include:

Anisotropic Refinement : Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation. osti.gov

Hydrogen Atom Placement : Hydrogen atoms are often too light to be accurately located from the electron density map. Therefore, they are typically placed in calculated, idealized geometric positions (e.g., C-H or O-H bonds) and refined using a "riding model." osti.govnih.gov In this model, the hydrogen atom's position is geometrically dependent on its parent atom. mit.edunih.gov For acidic protons, such as those in carboxylic acid groups, they can sometimes be located in a difference Fourier map and then refined. 13.235.221

The quality of the final refined structure is assessed using metrics like the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net

Intermolecular Interactions and Supramolecular Assemblies

Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. longdom.org In the solid state, the crystal packing of this compound is dictated by a network of these interactions, leading to the formation of well-defined supramolecular assemblies.

Hydrogen bonds are among the most critical interactions governing the assembly of carboxylic acids. These directional interactions play a primary role in forming predictable and stable structural motifs.

The most prominent intermolecular interaction in the crystal structure of aromatic carboxylic acids is the O-H…O hydrogen bond. nih.govnih.gov The carboxylic acid groups of this compound molecules act as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the carbonyl oxygen). This typically leads to the formation of robust hydrogen-bonded synthons. For instance, in the related compound 2,5-dibromoterephthalic acid, intermolecular O-H…O hydrogen bonds link the molecules, creating a three-dimensional framework. nih.gov These interactions can form classic dimeric motifs or extended chains and sheets, depending on the relative orientation of the molecules in the crystal lattice. nih.gov The presence of these strong O-H…O bonds is a defining feature of the supramolecular chemistry of this compound and its derivatives. nih.govacs.org

Halogen Bonding (Br…O Interactions)

Halogen bonding is a significant non-covalent interaction that plays a crucial role in the crystal engineering and molecular assembly of this compound. This interaction occurs between the electrophilic region of the bromine atom and a nucleophilic region, such as an oxygen atom. In the solid-state structure of this compound, Br…O halogen bonds contribute significantly to the formation of specific molecular arrangements.

Studies have shown that in conjunction with hydrogen bonds, these Br…O interactions can direct the self-assembly of this compound molecules. For instance, on highly oriented pyrolytic graphite (HOPG), the interplay between hydrogen bonds and Br…O halogen bonds leads to the formation of a one-dimensional (1D) ladder-like non-covalent network structure. rsc.orgrsc.org This is in contrast to terephthalic acid, which only forms a linear 1D network via hydrogen bonds between carboxyl groups. rsc.orgrsc.org The presence of the bromine atom and its ability to form halogen bonds introduces a higher level of complexity and control over the resulting supramolecular architecture. rsc.orgrsc.org

The directionality and strength of halogen bonds are comparable to those of hydrogen bonds, making them a valuable tool in designing and constructing two-dimensional (2D) molecular structures. nih.govfrontiersin.org The specific geometry of the Br…O interaction, where the bromine atom acts as a halogen bond donor and the oxygen of a carboxyl group acts as an acceptor, is a key factor in the stabilization of the crystal packing.

Influence on 1D and 2D Molecular Arrangements

The combination of hydrogen bonding, halogen bonding, and π-stacking interactions in this compound has a profound influence on its self-assembly into one-dimensional (1D) and two-dimensional (2D) molecular arrangements. The cooperative effect of these interactions allows for precise control over the resulting supramolecular architecture. rsc.orgrsc.org

On a surface like highly oriented pyrolytic graphite (HOPG), this compound molecules self-assemble into a 1D ladder-like network. rsc.orgrsc.org This structure is a direct result of the interplay between the hydrogen bonds formed between the carboxylic acid groups and the Br…O halogen bonds. rsc.orgrsc.org The hydrogen bonds create the primary linear chains, while the halogen bonds provide the "rungs" of the ladder, linking the chains together. rsc.orgrsc.org This demonstrates that Br…O halogen bonds are a significant factor in determining the molecular assembly for molecules containing both bromine and hydrogen bonding groups. rsc.orgrsc.org

The ability to form these well-defined 1D and 2D structures is crucial for the application of this compound in materials science, particularly in the design of functional surfaces and thin films. The precise arrangement of molecules can influence the electronic, optical, and catalytic properties of the resulting material.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound as a Ligand (Linker) in MOF Synthesis

This compound is a versatile ligand, or "linker," used in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. The properties of a MOF, such as its pore size, shape, and functionality, can be tailored by carefully selecting the metal and the organic linker.

The presence of the bromine atom on the terephthalic acid backbone introduces specific functionalities into the resulting MOF. This can influence the framework's stability, catalytic activity, and adsorption properties. The carboxylate groups of this compound readily coordinate with metal ions, forming the nodes of the MOF structure. The bromo-functionalized linker can also participate in secondary interactions, such as halogen bonding, within the framework, further stabilizing the structure.

Zr-MOFs (e.g., UiO-66)

This compound has been successfully employed as a linker in the synthesis of zirconium-based MOFs (Zr-MOFs), most notably the UiO-66 series. nih.govresearchgate.net UiO-66 is known for its exceptional thermal and chemical stability, which is attributed to the strong coordination between the zirconium oxo-clusters and the carboxylate linkers. researchgate.net

The incorporation of this compound into the UiO-66 framework results in a material, often denoted as Br-UiO-66, that largely retains the high stability of the parent structure. nih.govresearchgate.net The functionalization of the linker with a bromine atom allows for the tuning of the MOF's properties. For instance, the electronic properties of the framework can be modified, which can be advantageous for applications in catalysis and sensing. Studies have shown that functional groups on the linker are chemically available within the pores of the MOF, opening up possibilities for post-synthetic modification and the introduction of further functionalities. researchgate.net The synthesis of Br-UiO-66 can be achieved through various methods, including mechanochemical routes which are considered more environmentally friendly. nih.gov

| MOF Name | Metal Ion | Linker | Functional Group |

| Br-UiO-66 | Zr | This compound | -Br |

| UiO-66 | Zr | Terephthalic acid | -H |

| NH₂-UiO-66 | Zr | 2-Aminoterephthalic acid | -NH₂ |

| NO₂-UiO-66 | Zr | 2-Nitroterephthalic acid | -NO₂ |

Hf-MOFs

In addition to zirconium, this compound has also been utilized as a linker for the synthesis of hafnium-based MOFs (Hf-MOFs). nih.gov Hafnium is in the same group as zirconium and shares similar chemical properties, leading to the formation of MOFs with structures and stabilities comparable to their Zr-analogues.

Mn-based Coordination Compounds

Manganese (Mn) coordination compounds often exhibit diverse structural motifs and interesting properties, which can be applied in fields like catalysis and medicine. frontiersin.org In coordination chemistry, Manganese(II) complexes frequently form structures with cores such as the Mn₂O₂ unit and can display varied coordination geometries. frontiersin.org When reacting with ligands similar to terephthalates, Mn(II) ions can be coordinated by carboxylate oxygen atoms and often incorporate other donor ligands, such as N-heterocycles, into their coordination sphere.

Co-based Metal-Organic Frameworks (e.g., MUT-6)

Cobalt-based Metal-Organic Frameworks (MOFs) are a significant class of materials known for their applications in catalysis, gas storage, and electrochemistry. rsc.orgmdpi.com The synthesis of these frameworks often involves the reaction of a cobalt(II) salt with a dicarboxylic acid linker, such as terephthalic acid or its functionalized derivatives, under solvothermal conditions. researchgate.net For instance, cobalt-terephthalic acid (CoTPA) based microcrystalline MOF particles can be synthesized in the presence of organic amines. rsc.org

In a typical Co-based MOF built with terephthalate (B1205515) linkers, the Co(II) center is often found in a distorted octahedral geometry. researchgate.net This coordination sphere is typically composed of four oxygen atoms from the carboxylate groups of three separate terephthalate ligands and two nitrogen atoms from ancillary bridging ligands like pyrazine. researchgate.net These coordinated units self-assemble into larger architectures. For example, dicobalt ions can be linked by terephthalate ligands to form two-dimensional rectangular sheets. These sheets can then be further connected by the axial pyrazine ligands, creating an interlocked three-dimensional network. researchgate.net The final structure's properties, such as porosity and catalytic activity, are influenced by factors like the choice of amine used during synthesis, which can control the morphology and faceted orientation of the MOF crystals. rsc.org

| Parameter | Description | Reference |

| Metal Center | Co(II) | researchgate.net |

| Typical Ligand | Terephthalic acid (or derivatives) | rsc.orgresearchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Donor Atoms | Carboxylate Oxygen, N-donor ancillary ligands | researchgate.net |

| Resulting Structure | 2D sheets, 3D interlocked networks | researchgate.net |

Cu-based Coordination Polymers

Copper(II)-based coordination polymers constructed from terephthalate-type linkers exhibit remarkable structural diversity, often built from multinuclear copper clusters that act as secondary building units (SBUs). The reaction of copper salts with ligands like phthalic acid (a positional isomer of terephthalic acid) can yield various structures depending on the reaction conditions. nih.govnih.gov

For example, tetranuclear clusters such as [Cu₄(μ₃-OH)₂(bpy)₄(BDC)₂]²⁺ (where bpy is 2,2'-bipyridine and BDC²⁻ is the phthalate dianion) can form. These chair-like SBUs are then bridged by additional phthalate ligands to create two-dimensional layered frameworks. nih.gov Alternatively, binuclear [Cu₂(BDC)₂(bpy)₂(H₂O)] clusters can link into one-dimensional looped double chains. nih.gov The dimensionality of these structures is often extended through non-covalent interactions. Intermolecular π-π stacking between aromatic rings and hydrogen bonds involving coordinated water, lattice water, and carboxylate oxygen atoms can link these 1D or 2D motifs into complex 3D supramolecular architectures. nih.govnih.gov The coordination geometry around the Cu(II) ions in these structures is commonly a distorted octahedral or square pyramidal shape. nih.gov

Ag-based Complexes

Silver(I) readily forms coordination complexes and polymers with carboxylate ligands like terephthalic acid. A notable example is the silver-terephthalate metal-organic framework, [Ag₂(BDC)]n (where H₂BDC is terephthalic acid), which can be synthesized by reacting a silver salt with terephthalic acid in a mixed solvent system. rsc.org The availability of silver ions during the reaction can be controlled using ammonia, which also influences the crystallization process. rsc.org

In such structures, the silver(I) ions can adopt various coordination geometries, including linear, trigonal, or tetrahedral, depending on the number and type of coordinating ligands. nih.govsemanticscholar.orgmdpi.com The terephthalate ligand typically acts as a bridge between multiple silver centers. For instance, in the crystalline structure of [Ag₂(BDC)]n, large monoclinic crystals can be grown, forming extended polymeric networks. rsc.org The precise structure and morphology of the resulting silver-terephthalate MOF can be tuned by modifying synthesis conditions, such as reaction time or the use of additives. rsc.org These materials have demonstrated potential applications, including efficient antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org

Zn-based Coordination Polymers

Zinc(II) is a particularly versatile metal ion for constructing coordination polymers due to its d¹⁰ electron configuration, which allows for flexible coordination numbers—typically 4, 5, or 6—and geometries. encyclopedia.pub This flexibility enables the formation of a wide variety of network architectures when combined with multitopic ligands like this compound.

When terephthalate or its derivatives are used as linkers, the carboxylate groups can bridge zinc ions in various modes to generate structures of different dimensionalities. nih.gov For example, using 2,5-dihydroxyterephthalic acid and 2,2'-bipyridine as co-ligands, a Zn(II) coordination polymer has been synthesized where the zinc center is five-coordinated, adopting a slightly twisted square pyramidal geometry. mdpi.com In this structure, the metal ion is chelated by both a carboxylate oxygen and a hydroxy oxygen from one terephthalate anion, coordinated to a monodentate carboxylate oxygen from a second anion, and also chelated by the two nitrogen atoms of the bipyridine ligand. mdpi.com These individual units then link to form the extended polymer. The resulting frameworks can be robust and possess interesting properties, such as photoluminescence, making them suitable for applications as chemical sensors for detecting specific metal ions or organic solvents. mdpi.commdpi.com

| Property | Description | Reference |

| Metal Ion | Zn(II) (d¹⁰ configuration) | encyclopedia.pub |

| Coordination Number | Flexible (4, 5, or 6) | encyclopedia.pub |

| Typical Geometry | Tetrahedral, Square Pyramidal, Octahedral | encyclopedia.pubmdpi.com |

| Architectures | 1D chains, 2D layers, 3D frameworks | encyclopedia.pubnih.gov |

| Potential Applications | Luminescent sensors, Catalysis | mdpi.commdpi.com |

Functionalization Studies of MOFs

While the direct synthesis of MOFs allows for a wide range of structures, the functional groups that can be incorporated are often limited by the stringent solvothermal conditions required for MOF synthesis. nih.govillinois.edu Post-Synthetic Modification (PSM) has emerged as a powerful and versatile strategy to introduce a broader scope of chemical functionalities into pre-existing MOF structures. nih.gov This technique involves the chemical transformation of the MOF's components after its initial synthesis, with the crucial requirement that the material's underlying framework, crystallinity, and porosity are preserved. nih.gov

There are two primary avenues for PSM:

Covalent PSM : This involves forming or breaking covalent bonds on the organic linkers. Ligands like this compound are ideal candidates for this approach, as the bromo-substituent can serve as a reactive handle for a variety of organic transformations. nih.govillinois.edu

Coordinative PSM : This method targets the inorganic secondary building units (SBUs), where new organic molecules containing metal-ligating groups are introduced onto the metal nodes. nih.gov

PSM enables the creation of highly functionalized MOFs with tailored properties for specific applications, such as selective gas sorption, catalysis, and drug delivery, that would be difficult or impossible to achieve through direct synthesis. nih.gov

Imidazole (B134444) Grafting for Enhanced Catalytic Properties

Grafting imidazole molecules onto the structure of a Metal-Organic Framework (MOF) is a highly effective PSM strategy for enhancing catalytic performance. soton.ac.ukresearchgate.net This functionalization can be achieved by covalently attaching imidazole derivatives to the organic linker or by coordinating imidazole directly to unsaturated metal sites (CUS) on the MOF's metal nodes. soton.ac.ukfrontiersin.org The bromine atom on a 2-bromoterephthalate linker provides a potential site for covalent PSM to introduce such functionalities.

The introduction of imidazole groups creates new active sites that can significantly boost the MOF's catalytic activity. For example, when imidazole is grafted onto the chromium nodes of MIL-101, it creates a bifunctional catalyst. soton.ac.ukresearchgate.net The imidazole moiety acts as an additional sorption site, enhancing the local concentration of substrates like CO₂, while the metal node can bind to another reactant, such as an epoxide. soton.ac.uk This proximity of co-reactants at the active site dramatically improves the rate of catalytic reactions, such as the formation of cyclic carbonates from CO₂ and epoxides. soton.ac.ukresearchgate.net

Furthermore, these grafted functional groups can act as anchors for catalytically active metal clusters. Highly dispersed palladium clusters have been successfully anchored onto imidazole-functionalized MOFs. frontiersin.org The resulting materials exhibit excellent performance as heterogeneous catalysts in reactions like the Suzuki coupling, demonstrating high efficiency and good reusability. frontiersin.org

Defect Engineering in MOFs (e.g., Mesoporous Defects)

The introduction of defects into Metal-Organic Frameworks (MOFs) is a key strategy for tailoring their properties. rsc.org Defect engineering can create additional active sites, enhance mass transfer, and optimize the material's characteristics for specific applications like catalysis and adsorption. rsc.orgfrontiersin.org These structural defects, which include missing linkers or metal clusters, can generate mesopores within the microporous structure, significantly influencing the material's performance. frontiersin.org

This compound serves as a functionalized linker in the synthesis of MOFs, such as those from the UiO-66 series. techniumscience.com The UiO-66 framework, built from zirconium nodes and terephthalate linkers, is known for its high stability. techniumscience.com The introduction of functional groups on the linker, as with this compound, can modulate the properties of the resulting MOF. techniumscience.com The creation of defects in frameworks like UiO-66 is often achieved by using modulators, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), during synthesis. nih.govnih.gov These modulators compete with the dicarboxylic linker for coordination to the metal cluster, leading to missing-linker defects. nih.govresearchgate.net This process can create open metal sites that are catalytically active. rsc.org

The use of this compound as a linker, in conjunction with synthetic modulation techniques, allows for the creation of defective frameworks with tailored porosity and functionality. techniumscience.comdntb.gov.ua The vacancies generated facilitate mass transfer and can make the internal structure more accessible to guest molecules, which is advantageous for applications in water treatment and catalysis. frontiersin.org The presence of the bromo-functional group on the linker can also influence the electronic properties and reactivity of the framework's active sites.

Supramolecular Isomerism and Framework Flexibility in MOFs

Supramolecular isomerism in MOFs refers to materials with the same chemical composition but different structural arrangements, which can lead to distinct physical and chemical properties. nih.govuab.cat The synthesis of a specific MOF isomer can often be serendipitous, but controlling the formation of a target framework is crucial for practical applications. nih.gov Factors like solvents and additives can influence which isomer is formed. nih.govuab.cat For example, in the well-known MOF-74 system, the use of different solvents can direct the formation of isomers with varying coordination environments around the metal centers. nih.gov

Framework flexibility, often described as "breathing" or "swelling," allows MOFs to undergo significant structural changes in response to external stimuli like guest adsorption, temperature, or light. researchgate.net This dynamic behavior is governed by the interplay of the metal nodes and organic linkers. researchgate.net

The use of this compound as a linker can influence both supramolecular isomerism and framework flexibility. The steric bulk and electronic properties of the bromine atom, compared to an unsubstituted hydrogen atom in terephthalic acid, can alter the thermodynamic and kinetic landscape of MOF formation. This can favor the crystallization of one supramolecular isomer over another. For instance, in the synthesis of isoreticular MOFs like IRMOF-2-Br, which uses this compound, the bromo group modifies the linker's geometry and interactions, which can affect the resulting framework topology. rsc.org Similarly, the presence of the bromo substituent can impact the energy barriers associated with framework dynamics, potentially altering the flexibility and guest-induced structural transitions of the material. researchgate.net

Role in Chiral MOF Synthesis for Enantioselective Separation

Chiral Metal-Organic Frameworks (CMOFs) are porous materials with the ability to distinguish between enantiomers, making them highly valuable for enantioselective separation and asymmetric catalysis. nih.govnih.gov The synthesis of CMOFs is a significant area of research, as these materials offer high surface areas and tunable chiral environments. nih.gov

There are several strategies to synthesize CMOFs, with a primary method involving the use of chiral organic linkers derived from enantiopure precursors. mdpi.com this compound can serve as a versatile precursor for the synthesis of such chiral linkers. The bromine atom provides a reactive site for further chemical modification. Through organic reactions such as cross-coupling, a chiral moiety can be covalently attached to the terephthalic acid backbone. This newly synthesized chiral dicarboxylic acid can then be used as a building block to construct a homochiral MOF. This approach allows for the systematic design of chiral porous materials where the chiral recognition sites are an integral part of the framework. rsc.org

The application of these CMOFs in enantioselective separation is a rapidly growing field. nih.govresearchgate.net The well-defined pores and chiral surfaces of these materials can create selective interactions with one enantiomer over another, enabling their separation. researchgate.net By designing linkers derived from precursors like this compound, it is possible to create a wide range of CMOFs suitable for separating specific chiral compounds. rsc.org

Theoretical and Computational Studies in Crystallography

Theoretical and computational methods are indispensable tools for understanding and predicting the properties of chemical compounds and the materials derived from them.

Computational Chemical Data

Computational chemistry provides valuable insights into the intrinsic properties of molecules like this compound. These data are crucial for predicting its behavior in chemical reactions and its suitability as a linker in MOF synthesis. Key computed properties for this compound are summarized below. guidechem.com

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.028 g/mol |

| Monoisotopic Mass | 243.93712 |

| Topological Polar Surface Area | 74.6 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Complexity | 228 |

| Heavy Atom Count | 13 |

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. nih.gov A key parameter obtained from this technique is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area. nih.gov Predicting CCS values computationally has become increasingly important for identifying unknown compounds in complex mixtures. rsc.org